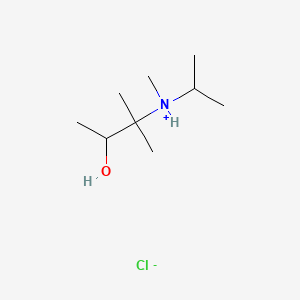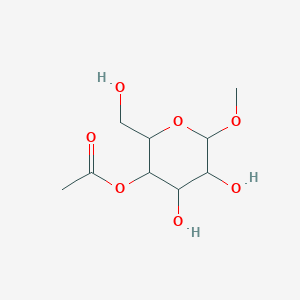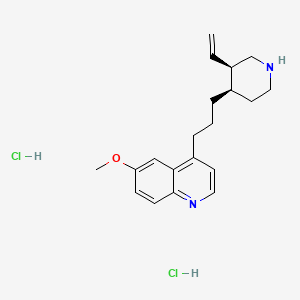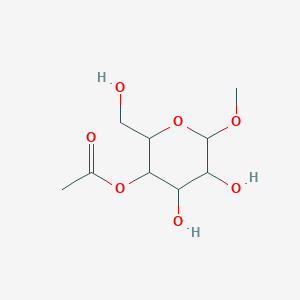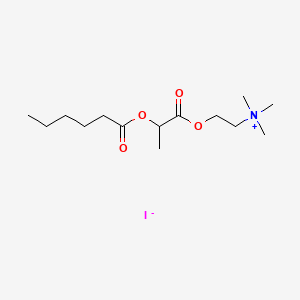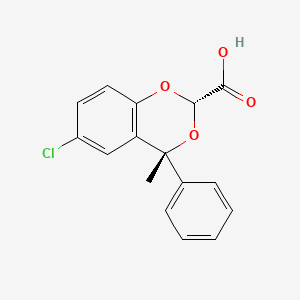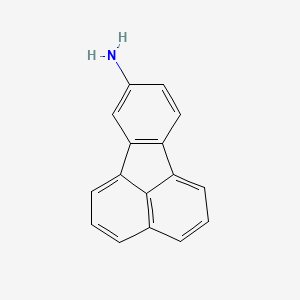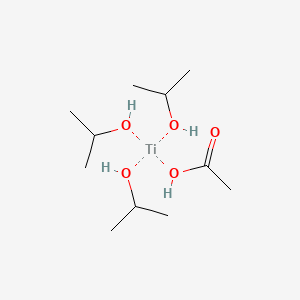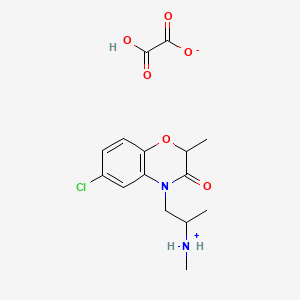
Benzenamine, tetranitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, tetranitro- is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a benzene ring substituted with an amino group and four nitro groups. This compound is known for its high nitrogen content and energetic properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzenamine, tetranitro- typically involves the nitration of benzenamine (aniline) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods: In industrial settings, the production of benzenamine, tetranitro- follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is carefully monitored to prevent the formation of unwanted by-products.
Types of Reactions:
Oxidation: Benzenamine, tetranitro- can undergo oxidation reactions, leading to the formation of various oxidation products depending on the reaction conditions.
Reduction: The nitro groups in benzenamine, tetranitro- can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: This compound can participate in electrophilic substitution reactions, where one or more nitro groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of nitro groups.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst.
Major Products Formed:
Oxidation: Oxidation products may include nitroso compounds and other oxidized derivatives.
Reduction: Reduction typically yields benzenamine derivatives with fewer nitro groups.
Substitution: Substitution reactions can produce a variety of substituted benzenamine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, tetranitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: Studies have explored its potential as a biochemical probe due to its reactive nitro groups.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and explosives due to its energetic properties.
Wirkmechanismus
The mechanism of action of benzenamine, tetranitro- involves its interaction with molecular targets through its nitro and amino groups. These functional groups can participate in various chemical reactions, including redox reactions and nucleophilic substitutions. The compound’s high nitrogen content and energetic properties make it a valuable component in the design of high-energy materials.
Vergleich Mit ähnlichen Verbindungen
Benzenamine, trinitro-: Similar in structure but with three nitro groups instead of four.
Benzenamine, dinitro-: Contains two nitro groups and exhibits different reactivity and properties.
Benzenamine, mononitro-: With only one nitro group, it has significantly different chemical behavior.
Uniqueness: Benzenamine, tetranitro- is unique due to its high nitrogen content and the presence of four nitro groups, which confer distinct energetic properties. This makes it particularly useful in applications requiring high-energy materials, such as explosives and propellants.
Eigenschaften
CAS-Nummer |
53014-37-2 |
|---|---|
Molekularformel |
C6H3N5O8 |
Molekulargewicht |
273.12 g/mol |
IUPAC-Name |
2,3,5,6-tetranitroaniline |
InChI |
InChI=1S/C6H3N5O8/c7-4-5(10(16)17)2(8(12)13)1-3(9(14)15)6(4)11(18)19/h1H,7H2 |
InChI-Schlüssel |
NXEMFHROMKRKEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


